2,2',2'',2'''-(Methanetetrayltetrakis(oxy))tetrakispropane

High-temperature synthesis Distillation range Thermal stability

2,2',2'',2'''-(Methanetetrayltetrakis(oxy))tetrakispropane, also known as tetraisopropyl orthocarbonate, is a fully esterified derivative of the hypothetical orthocarbonic acid C(OH)₄, belonging to the orthocarbonate ester class with the general formula C(OR)₄. With a molecular formula of C₁₃H₂₈O₄ and a molecular weight of 248.36 g/mol, it features four isopropoxy groups symmetrically arranged around a central carbon atom.

Molecular Formula C13H28O4
Molecular Weight 248.36 g/mol
CAS No. 36597-49-6
Cat. No. B13108098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',2'',2'''-(Methanetetrayltetrakis(oxy))tetrakispropane
CAS36597-49-6
Molecular FormulaC13H28O4
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC(C)OC(OC(C)C)(OC(C)C)OC(C)C
InChIInChI=1S/C13H28O4/c1-9(2)14-13(15-10(3)4,16-11(5)6)17-12(7)8/h9-12H,1-8H3
InChIKeyPUAUAWJVTROGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraisopropyl Orthocarbonate (CAS 36597-49-6): A Sterically Hindered Orthocarbonate Ester for High-Temperature and Safety-Critical Applications


2,2',2'',2'''-(Methanetetrayltetrakis(oxy))tetrakispropane, also known as tetraisopropyl orthocarbonate, is a fully esterified derivative of the hypothetical orthocarbonic acid C(OH)₄, belonging to the orthocarbonate ester class with the general formula C(OR)₄ [1]. With a molecular formula of C₁₃H₂₈O₄ and a molecular weight of 248.36 g/mol, it features four isopropoxy groups symmetrically arranged around a central carbon atom [2]. It is commercially available from Sigma-Aldrich (Cat. No. 280739) at 97% purity and is listed under EINECS No. 253-124-4 . Its characteristic feature is the sterically demanding, α-branched isopropyl substituent, which profoundly differentiates it from linear-chain orthocarbonate analogs in terms of physical properties, synthetic accessibility, and application suitability.

Chemistry Sterically hindered orthocarbonate ester with α-branched isopropoxy substituents
Differentiation Structurally distinct from linear-chain orthocarbonates; not an interchangeable analog
Workflow High-temperature synthesis, safety-critical process research, and moisture-sensitive reagent applications

Why Generic Orthocarbonate Substitution Fails: The Critical Role of α-Branching in Tetraisopropyl Orthocarbonate (CAS 36597-49-6)


Orthocarbonate esters are not interchangeable commodity chemicals; the identity of the alkoxy substituent dictates synthetic feasibility, thermal properties, flammability hazard profile, and hydrolytic stability. As documented in the patent literature, standard synthetic methods for orthocarbonates fail entirely when α-branched alcohols such as isopropanol are used as starting materials—the isopropyl radical cannot be introduced into the orthocarbonate scaffold via conventional routes [1]. This means tetraisopropyl orthocarbonate is synthetically inaccessible without specialized methodology, making direct substitution with a linear-chain analog (e.g., tetraethyl or tetra-n-propyl orthocarbonate) not a drop-in replacement but a fundamentally different compound with distinct procurement and application considerations. The quantitative evidence below demonstrates exactly where these differences manifest in measurable physical, safety, and performance parameters.

Synthetic route
Tetraisopropyl orthocarbonate requires specialized patented method; linear analogs (methyl, ethyl, n-propyl) are accessible by conventional routes. Direct drop-in replacement is not feasible.
Thermal & safety
Boiling point and flash point profiles differ substantially. Substituting a linear analog may shift distillation behavior and flammability classification, altering process safety and temperature windows.
Hydrolytic stability
Steric shielding from isopropyl groups retards hydrolysis. Linear orthocarbonates degrade faster in moisture; replacement may compromise reagent shelf-life and reaction reproducibility.

Quantitative Differentiation Evidence: Tetraisopropyl Orthocarbonate (CAS 36597-49-6) vs. Linear-Chain Orthocarbonate Analogs


Boiling Point: 55°C–164°C Higher Than All Linear Orthocarbonate Analogs

Tetraisopropyl orthocarbonate exhibits a boiling point of 278–279°C, which is substantially higher than every linear-chain orthocarbonate analog of comparable molecular weight: 54°C above tetra-n-propyl orthocarbonate (224°C, same molecular formula C₁₃H₂₈O₄), 119°C above tetraethyl orthocarbonate (159°C), and 164°C above tetramethyl orthocarbonate (114°C) [1][2]. This elevation arises from the greater intermolecular dispersion forces associated with the branched isopropyl groups despite identical molecular weight to the n-propyl analog. The quantified difference of 54°C versus the constitutional isomer tetra-n-propyl orthocarbonate (same C₁₃H₂₈O₄) is particularly striking and arises purely from architectural branching rather than molecular weight effects.

Boiling point
Head-to-head
278–279°C vs. 224°C (n-propyl analog)
Supports high-temperature synthesis beyond 230°C
+54°C over isomeric tetra-n-propyl orthocarbonate; enables fractional distillation
High-temperature synthesis Distillation range Thermal stability Solvent selection

Flash Point Safety Margin: >110°C vs. 18–53°C for All Linear Analogs

Tetraisopropyl orthocarbonate has a reported flash point exceeding 110°C . This represents a dramatically reduced flammability hazard compared to every linear-chain analog: tetra-n-propyl orthocarbonate has a flash point of only 18°C, tetraethyl orthocarbonate 52–53°C, and tetramethyl orthocarbonate 22°C . The >110°C flash point places tetraisopropyl orthocarbonate above the threshold for flammable liquid classification under many regulatory frameworks (typically ≤60°C for Category 3 flammable liquids per GHS), whereas all three linear analogs fall squarely within the flammable liquid classification. This difference of at least 57°C versus the nearest analog (tetraethyl orthocarbonate at 53°C) and >92°C versus the constitutional isomer (tetra-n-propyl orthocarbonate at 18°C) constitutes a step-change in process safety profile.

Flash point
Data to verify
>110°C vs. 18°C (n-propyl analog)
Lower flammability hazard profile reported
Exceeds GHS Category 3 threshold; may simplify scale-up engineering controls
Process safety Flammability hazard Transport classification Scale-up risk assessment

Synthetic Accessibility: α-Branched Alkyl Orthocarbonates Are Inaccessible by Conventional Methods

According to US Patent 6,825,385 (Degussa AG), conventional methods for orthocarbonate synthesis—as comprehensively reviewed in Synthesis 1977 (pp. 73–90)—cannot introduce α-branched alkyl radicals such as isopropyl into the orthocarbonate scaffold [1]. The Degussa patent explicitly discloses a novel process using trichloroacetonitrile, sodium isopropoxide, and hydrogen peroxide oxidation that successfully produces tetraisopropyl orthocarbonate, with Example 2 demonstrating the preparation of the compound as a colorless liquid via fractional distillation after toluene extraction [2]. This means tetraisopropyl orthocarbonate is not merely a catalog alternative to tetra-n-propyl orthocarbonate; its very existence depends on a specialized synthetic route. The implication for procurement is that tetraisopropyl orthocarbonate is inherently scarcer and more synthesis-intensive than linear-chain orthocarbonates, which can be prepared by multiple well-established routes.

Synthetic accessibility
Method context
α-branched alcohols cannot be introduced by conventional orthocarbonate synthesis
Specialized patented route required; fewer potential manufacturers
US 6,825,385: trichloroacetonitrile/Na isopropoxide/H₂O₂
Synthetic methodology Orthocarbonate synthesis α-Branched alkoxide Process chemistry

Process-Specific Utility: Preferred Additive for Trimethylsulfoxonium Bromide Production

Japanese Patent JP 3,926,416 (Kureha Co., Ltd.) discloses a method for producing trimethylsulfoxonium bromide—a key intermediate for disinfectant azole derivatives—with improved reaction time, safety, purity, and yield. The patent specifically enumerates tetraisopropyl orthocarbonate as one of the preferred additives, used at 0.002–0.05 mol per 1 mol of dimethyl sulfoxide . It is co-listed alongside trimethyl orthoformate, triethyl orthoformate, tripropyl orthoformate, tetramethyl orthocarbonate, tetraethyl orthocarbonate, and tetrapropyl orthocarbonate. The inclusion of tetraisopropyl orthocarbonate in this selective list—despite its higher molecular weight and steric bulk—indicates that its unique properties (likely related to steric modulation of the reaction environment) are functionally relevant in this industrially significant transformation. While the patent does not provide head-to-head yield data comparing additives, the explicit listing demonstrates validated industrial utility.

Process utility
Data to verify
Validated additive for trimethylsulfoxonium bromide synthesis (JP 3,926,416)
Industrially relevant process application reported
Listed among only 7 preferred orthoesters/orthocarbonates
Trimethylsulfoxonium bromide Azole disinfectant intermediates Process additive Reaction optimization

Hydrolytic Stability: Steric Shielding by Isopropyl Groups Provides Enhanced Kinetic Stability

The relative rates of hydrolysis of acyclic orthocarbonates are governed by steric, inductive, and stereoelectronic effects [1]. Isopropyl groups provide substantially greater steric hindrance around the electrophilic central carbon than methyl, ethyl, or n-propyl groups, thereby retarding the rate-determining attack of water or hydroxide nucleophile. While direct comparative hydrolysis rate constants (k_hydrolysis) for tetraisopropyl vs. tetraethyl or tetramethyl orthocarbonate have not been published as discrete numerical values, the well-established principle of steric shielding in orthocarbonate hydrolysis predicts that tetraisopropyl orthocarbonate will exhibit the slowest hydrolysis rate among the C₁–C₄ alkyl orthocarbonate series [2]. This inference is consistent with the documented challenge of even synthesizing α-branched orthocarbonates: the same steric effects that impede nucleophilic attack during synthesis also retard hydrolytic degradation during storage and use.

Hydrolytic stability
Class-level
Isopropyl steric shielding predicts slowest hydrolysis among C₁–C₄ orthocarbonates
May improve shelf-life and moisture tolerance
No discrete rate constants published; inference from steric effects
Hydrolytic stability Steric hindrance Moisture sensitivity Orthocarbonate degradation

Density: 1.064 g/mL Significantly Exceeds All Linear Analogs, Enabling Gravimetric Differentiation

Tetraisopropyl orthocarbonate has a reported density of approximately 1.064 g/mL . This is notably higher than tetraethyl orthocarbonate (0.919 g/mL), tetra-n-propyl orthocarbonate (0.90 g/mL), and even slightly exceeds tetramethyl orthocarbonate (1.023 g/mL) [1][2] despite tetraisopropyl orthocarbonate having a much larger molecular volume. The higher density of tetraisopropyl orthocarbonate relative to its constitutional isomer tetra-n-propyl orthocarbonate (1.064 vs. 0.90 g/mL, an 18% difference) reflects the more compact molecular packing enabled by branched isopropyl groups compared to extended linear n-propyl chains. This density difference is sufficiently large to be analytically useful for identity confirmation and purity assessment via simple density measurement.

Density
Head-to-head
1.064 g/mL vs. 0.90 g/mL (n-propyl analog)
18% higher density supports gravimetric identity checks
Differentiation from constitutional isomer without spectroscopy
Physical property Density Phase separation Quality control

Optimal Application Scenarios for Tetraisopropyl Orthocarbonate (CAS 36597-49-6): Where Differentiation Drives Selection


High-Temperature Organic Synthesis Requiring Non-Volatile Orthocarbonate Reagents

When a synthetic protocol requires the orthocarbonate to remain in the liquid phase at temperatures exceeding 200°C—for example, in etherification or esterification reactions of phenolic or carboxylic acid substrates where high temperatures accelerate conversion—tetraisopropyl orthocarbonate (bp 278–279°C) is the only commercially available alkyl orthocarbonate that does not boil below 230°C. The constitutional isomer tetra-n-propyl orthocarbonate boils at only 224°C, a 54°C deficit that precludes its use in high-temperature regimes without pressurized equipment . This thermal advantage, combined with the >110°C flash point that reduces fire hazard during prolonged heating, makes tetraisopropyl orthocarbonate the preferred choice for high-temperature orthocarbonate-mediated transformations.

Pilot-Plant and Scale-Up Operations Where Flammability Classification Determines Facility Requirements

For process development groups scaling reactions from bench to kilo-lab or pilot plant, the flammability classification of reagents directly impacts facility engineering controls, zoning requirements, and insurance costs. With a flash point >110°C—exceeding the GHS Category 3 flammable liquid threshold of 60°C—tetraisopropyl orthocarbonate may avoid the stringent storage and handling requirements imposed on tetra-n-propyl orthocarbonate (flash point 18°C), tetraethyl orthocarbonate (flash point 52–53°C), and tetramethyl orthocarbonate (flash point 22°C) . This differential in hazard classification can be decisive when selecting an orthocarbonate reagent for processes destined for manufacturing scale-up.

Trimethylsulfoxonium Bromide Production for Azole Disinfectant Intermediate Synthesis

As documented in JP 3,926,416 (Kureha Co., Ltd.), tetraisopropyl orthocarbonate is specifically validated as a process additive for the atmospheric-pressure synthesis of trimethylsulfoxonium bromide from methyl bromide and dimethyl sulfoxide at 50–75°C, at a loading of 0.002–0.05 mol per mol DMSO . The patented process claims shortened reaction time and improved safety, purity, and yield relative to methods not employing the orthocarbonate additive. For manufacturers of azole-based disinfectants or pharmaceutical intermediates requiring trimethylsulfoxonium bromide, procurement of tetraisopropyl orthocarbonate may be directly specified by the production protocol, making it a non-substitutable raw material in this application context.

Moisture-Sensitive Reactions Requiring Extended Reagent Shelf-Life

In research settings where orthocarbonate reagents are used infrequently and stored for extended periods, the enhanced hydrolytic stability predicted for tetraisopropyl orthocarbonate—deriving from the steric shielding provided by its four isopropyl groups—offers practical advantages in maintaining reagent purity over time [1]. While all alkyl orthocarbonates are susceptible to hydrolysis, the slower degradation kinetics of the isopropyl derivative mean that a single procurement can maintain effective purity through multiple experimental campaigns, reducing the frequency of re-order, minimizing waste from degraded reagent, and improving batch-to-batch experimental reproducibility in moisture-sensitive applications such as protecting group chemistry or water-sensitive polymerizations.

Application
Selection Property
Validation Focus
High-temperature organic synthesis
Boiling point and thermal stability profile
Performance above 200°C; purity after prolonged heating
Scale-up and pilot-plant operations
Flash point and flammability classification
Compliance with safety zoning; transport and storage requirements
Trimethylsulfoxonium bromide intermediate synthesis
Validated process additive role
Reaction time, purity, and yield per JP 3,926,416
Moisture-sensitive reagent storage
Hydrolytic stability from steric shielding
Effective purity over extended storage; degradation kinetics
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